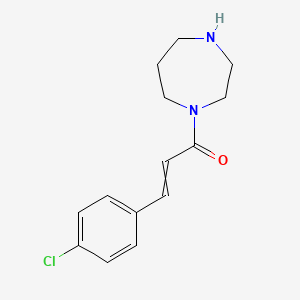
(2-Hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates Dithiocarbamates are known for their wide range of applications in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate typically involves the reaction of 2-hydroxynaphthalene-1-methanol with morpholine-4-carbodithioic acid. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate has several applications in scientific research:
Chemistry: Used
Properties
CAS No. |
61999-02-8 |
|---|---|
Molecular Formula |
C16H17NO2S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2-hydroxynaphthalen-1-yl)methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C16H17NO2S2/c18-15-6-5-12-3-1-2-4-13(12)14(15)11-21-16(20)17-7-9-19-10-8-17/h1-6,18H,7-11H2 |
InChI Key |
GAIZLQGVCNHXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558987.png)
![1-Oxaspiro[5.5]undec-4-ene, 4-methyl-](/img/structure/B14558988.png)



![1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide](/img/structure/B14559018.png)






![Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl-](/img/structure/B14559059.png)

